molecular formula C5H11NO3S B555272 L-methionine sulfoxide CAS No. 3226-65-1

L-methionine sulfoxide

Cat. No. B555272
CAS RN: 3226-65-1
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-YGVKFDHGSA-N
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Description

L-methionine sulfoxide is an endogenous sulfoxide-modified form of methionine . It is formed from L-methionine by oxidative damage and can be reduced back to L-methionine by methionine sulfoxide reductase A (MSRA) and MSRB . It has a role as an Escherichia coli metabolite .


Synthesis Analysis

L-methionine sulfoximine and L-buthionine sulfoximine are used to prevent additional enzyme activity in Chinese hamster ovary (CHO) cell lines with supplemental Glutamine Synthase (GS) . The analytes are highly polar and thus should be amenable to HILIC-LC-MS analysis .


Molecular Structure Analysis

Methionine sulfoxide is the organic compound with the formula CH3S(O)CH2CH2CH(NH2)CO2H . It is an amino acid that occurs naturally although it is formed post-translationally .


Chemical Reactions Analysis

Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO) . MetO is a promising physiological marker of oxidative stress and its inefficient repair by MetO reductases (Msrs) has been linked to neurodegeneration and aging .


Physical And Chemical Properties Analysis

L-methionine sulfoxide has a molecular weight of 165.21 and is soluble in water .

Scientific Research Applications

Role in Parkinson’s Disease Research

L-methionine sulfoxide has been used in research related to Parkinson’s disease. It has been shown to protect against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease . This suggests that an L-methionine-enriched diet could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes .

Role in Alzheimer’s Disease Research

Research has shown that L-methionine sulfoxide plays a role in Alzheimer’s disease. The enzyme system known as Methionine Sulfoxide Reductases (MSRs) reduces oxidized forms of methionine (Met- (o)) in proteins back to methionine (Met). This system scavenge reactive oxygen species (ROS) by allowing methionine residues in proteins to utilize their antioxidant properties . This suggests that targeting the MSR system could contribute to effective therapeutic approaches for Alzheimer’s disease .

Role in Metabolism and Immunity

L-methionine sulfoxide has crucial roles in metabolism and innate immunity. It activates endogenous antioxidant enzymes, including methionine sulfoxide reductase A/B and the biosynthesis of glutathione to counteract oxidative stress .

Role in Enhancing NH3 Production

L-Methionine sulfoximine (MSX), a derivative of L-methionine sulfoxide, enhances NH3 production in seedling leaves of wheat, barley, corn, and sorghum plants by inhibiting GS activity .

Role in Increasing Ornithine Decarboxylase Activity

L-Methionine sulfoximine (MSX) increases ornithine decarboxylase activity and decreases the survival rate in a model of transient cerebral ischemia .

Role in Studying Specificity and Kinetics of Methionine Sulfoxide Reductase

L-Methionine sulfoxide, a structural analog of glutamate, may be used as a substrate to study the specificity and kinetics of various methionine sulfoxide reductase(s) .

Safety And Hazards

L-methionine sulfoxide causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRNWWLZKMPFJ-YGVKFDHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186012
Record name Methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-methionine sulfoxide

CAS RN

3226-65-1, 86631-49-4
Record name Methionine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3226-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methionine sulfoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methionine S-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780
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Record name METHIONINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN1XVI4B2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 - 234 °C
Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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